1-[(4-Fluorophenyl)methyl]-3-(4-methoxyphenyl)thiourea
Description
1-[(4-Fluorophenyl)methyl]-3-(4-methoxyphenyl)thiourea is a thiourea derivative characterized by a 4-fluorobenzyl group and a 4-methoxyphenyl substituent. Thiourea derivatives are widely studied for their diverse biological activities, including enzyme inhibition (e.g., tyrosinase, HIV-1 reverse transcriptase) and antimicrobial properties .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2OS/c1-19-14-8-6-13(7-9-14)18-15(20)17-10-11-2-4-12(16)5-3-11/h2-9H,10H2,1H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSUCNDQOCTPEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49668865 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of 1-[(4-Fluorophenyl)methyl]-3-(4-methoxyphenyl)thiourea typically involves the reaction of 4-fluorobenzyl isothiocyanate with 4-methoxyaniline. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions. The product is then purified using standard techniques like recrystallization or column chromatography.
Chemical Reactions Analysis
1-[(4-Fluorophenyl)methyl]-3-(4-methoxyphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that thiourea derivatives, including 1-[(4-Fluorophenyl)methyl]-3-(4-methoxyphenyl)thiourea, have significant antimicrobial properties. A study focused on the synthesis of related compounds demonstrated that certain thiourea derivatives exhibited potent activity against drug-resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antibiotics to combat microbial resistance .
Anticancer Potential
Thioureas have also been investigated for their anticancer properties. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, making them candidates for further development as anticancer agents .
Material Science Applications
In material science, thiourea compounds are often utilized as precursors for synthesizing novel materials due to their ability to form coordination complexes with metals. The unique structure of this compound allows it to be used in the development of advanced materials with specific optical or electronic properties. Research into its coordination chemistry has revealed potential uses in catalysis and sensor technology .
Screening Compound for Drug Discovery
As a screening compound, this compound is valuable in high-throughput screening assays aimed at identifying new therapeutic agents. Its structural features make it a suitable candidate for libraries used in drug discovery programs targeting various diseases, including cancer and infectious diseases .
Case Study: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of thiourea derivatives against several bacterial strains. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, highlighting their potential as alternative therapeutic agents .
Case Study: Cytotoxicity Assays
In vitro cytotoxicity studies conducted on related thiourea compounds demonstrated significant cell death in cancer cell lines at concentrations that were non-toxic to normal cells. This selective toxicity reinforces the potential application of such compounds in cancer therapy .
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)methyl]-3-(4-methoxyphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecule. The fluorophenyl and methoxyphenyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Thiourea derivatives exhibit structure-dependent biological activities. Below is a comparative analysis of 1-[(4-Fluorophenyl)methyl]-3-(4-methoxyphenyl)thiourea with structurally related compounds:
Structural and Functional Group Comparisons
Key Findings from Comparative Analysis
Electron-Withdrawing vs. Electron-Donating Groups :
- The 4-fluorophenyl group (electron-withdrawing) enhances binding affinity in anti-HIV-1 compounds by forming hydrogen bonds (e.g., with Lys101 in HIV-1 RT) and π-π interactions (e.g., with Trp229) . In contrast, methoxy groups (electron-donating) improve solubility but may reduce potency in enzyme inhibition contexts, as seen in chalcone derivatives (e.g., compound 2p in , IC50 = 70.79 μM) .
- Substitution patterns: Para-substituted fluorophenyl groups (as in the target compound) are more favorable for activity than meta-substituted analogs, aligning with chalcone SAR studies .
Steric and Hydrophobic Effects :
- Computational Insights: Density functional theory (DFT) and molecular dynamics simulations () suggest that thiourea derivatives with planar aromatic systems exhibit stronger inhibition due to optimized π-π stacking. The target compound’s methoxyphenyl group may enhance this interaction compared to non-aromatic substituents .
Activity Trends
- Anti-HIV-1 Activity : The indole-containing thiourea (EC50 = 5.45 μg/mL) demonstrates the importance of aromatic substituents for RT inhibition . The target compound’s fluorophenyl group may mimic this interaction, but absence of indole could alter potency.
- Tyrosinase Inhibition : Thioureas with hydroxyl or methoxy groups (e.g., 1-(4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)thiourea) show IC50 values in the μM range, suggesting that the target compound’s methoxyphenyl group could confer moderate activity .
Biological Activity
1-[(4-Fluorophenyl)methyl]-3-(4-methoxyphenyl)thiourea is an organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a thiourea moiety, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities. The presence of fluorine and methoxy groups in its structure enhances its biological efficacy and specificity.
- Molecular Formula : C14H13FN2OS
- Molecular Weight : 276.33 g/mol
- CAS Number : 405-61-8
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The thiourea group can form hydrogen bonds, which may influence the activity of target molecules. Additionally, the fluorophenyl and methoxyphenyl groups can enhance binding affinity and specificity towards biological targets.
Antimicrobial Activity
Research indicates that thiourea derivatives exhibit significant antimicrobial properties. In a study evaluating various thioureas, compounds similar to this compound demonstrated potent activity against a range of bacteria including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related compounds were reported between 2 to 29 μg/mL, indicating strong antimicrobial potential .
| Compound | MIC (μg/mL) | Target Organisms |
|---|---|---|
| This compound | TBD | TBD |
| 1-(4-Fluorophenyl)-3-(4-chlorophenyl)thiourea | 14 | S. aureus |
| 1-(4-Fluorophenyl)-3-(4-nitrophenyl)thiourea | 7 | E. coli |
Anticancer Activity
Thiourea derivatives have also shown promise in anticancer studies. For instance, compounds containing the thiourea scaffold have been reported to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and inhibition of specific signaling pathways .
Case Studies
- Study on Antimicrobial Efficacy : A comparative study of thioureas including this compound revealed that modifications in substituents significantly affected their antimicrobial potency. The introduction of fluorine atoms was associated with enhanced activity against Gram-positive bacteria .
- Anticancer Research : Another investigation focused on the anticancer effects of fluorinated thioureas, highlighting their ability to inhibit tumor growth in vitro. The study demonstrated that these compounds could disrupt cellular processes critical for cancer cell proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
